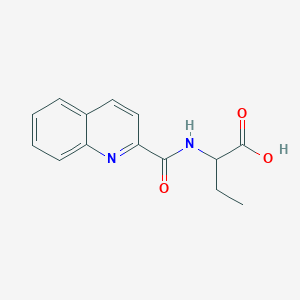

2-(Quinoline-2-carboxamido)butanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6295-61-0 |

|---|---|

Molecular Formula |

C14H14N2O3 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

2-(quinoline-2-carbonylamino)butanoic acid |

InChI |

InChI=1S/C14H14N2O3/c1-2-10(14(18)19)16-13(17)12-8-7-9-5-3-4-6-11(9)15-12/h3-8,10H,2H2,1H3,(H,16,17)(H,18,19) |

InChI Key |

YUPGSMPXROTNSM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 Quinoline 2 Carboxamido Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 2-(Quinoline-2-carboxamido)butanoic acid is expected to display distinct signals corresponding to the protons of the quinoline (B57606) ring and the butanoic acid side chain.

Quinoline Ring Protons: The aromatic protons of the quinoline moiety typically resonate in the downfield region of the spectrum, generally between 7.5 and 9.5 ppm, due to the deshielding effect of the aromatic ring currents. mdpi.com For instance, in related quinoline derivatives, signals for the 5th, 7th, and 8th positions of the quinoline ring have been detected at specific chemical shift regions: 7.80–7.85 ppm, 7.97–8.01 ppm, and 7.95–7.98 ppm, respectively. nih.gov The coupling patterns (e.g., doublets, triplets, doublets of doublets) arise from spin-spin interactions with adjacent protons, which helps in assigning each signal to a specific proton on the ring.

Butanoic Acid Chain Protons: The protons on the butanoic acid portion of the molecule would appear more upfield. docbrown.info The α-proton (the CH group attached to both the nitrogen and the carboxyl group) would be significantly deshielded due to the adjacent electron-withdrawing amide and carboxyl groups, likely appearing in the 2-3 ppm range. libretexts.org The methylene (CH₂) and methyl (CH₃) protons of the ethyl group would show characteristic chemical shifts and splitting patterns based on the n+1 rule. docbrown.info For butanoic acid itself, the proton ratios are observed as 3:2:2:1. docbrown.info

Amide and Carboxyl Protons: The amide (N-H) proton is expected to appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. The acidic proton of the carboxyl group (–CO₂H) is highly deshielded and typically appears as a broad singlet far downfield, often around 12 δ. libretexts.orglibretexts.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Quinoline Aromatic Protons | 7.5 - 9.5 | Multiplets, Doublets |

| Amide N-H | Variable (Broad) | Singlet |

| α-CH (Butanoic acid) | ~ 2.0 - 3.0 | Multiplet |

| β-CH₂ (Butanoic acid) | ~ 1.5 - 2.0 | Multiplet |

| γ-CH₃ (Butanoic acid) | ~ 0.9 - 1.2 | Triplet |

| Carboxyl O-H | ~ 10.0 - 12.0 | Singlet (Broad) |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Quinoline Ring Carbons: The carbon atoms of the aromatic quinoline ring are expected to resonate in the range of 115-150 ppm. nih.govlibretexts.org The specific chemical shifts are influenced by the nitrogen heteroatom and the carboxamide substituent.

Carbonyl Carbons: Two distinct carbonyl carbon signals are anticipated. The carbon of the carboxylic acid group (COOH) typically appears in the range of 165 to 185 δ. libretexts.orglibretexts.org The amide carbonyl carbon (C=O) is also found in a similar downfield region, often between 175–182 ppm in related quinoline amide structures. nih.gov

Butanoic Acid Chain Carbons: The aliphatic carbons of the butanoic acid side chain will appear in the upfield region of the spectrum. The α-carbon, being adjacent to the nitrogen and carboxyl group, will be the most deshielded of the aliphatic carbons. The β- and γ-carbons will appear at progressively lower chemical shifts. libretexts.orgnih.gov For butanoic acid, typical shifts are around 186 ppm (C1), 42 ppm (C3), 22 ppm (C2), and 15 ppm (C4). bmrb.io

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Amide C=O | 175 - 182 |

| Carboxylic Acid C=O | 165 - 185 |

| Quinoline Aromatic Carbons | 115 - 150 |

| α-Carbon (Butanoic acid) | 50 - 65 |

| β-Carbon (Butanoic acid) | 20 - 40 |

| γ-Carbon (Butanoic acid) | 10 - 20 |

While less common, ¹⁵N NMR spectroscopy could provide valuable information about the two distinct nitrogen environments in the molecule: the sp²-hybridized nitrogen within the quinoline ring and the sp²-hybridized nitrogen of the amide linkage. Each nitrogen atom would produce a separate signal, with its chemical shift indicative of its electronic environment and hybridization state. This technique would unequivocally confirm the presence and nature of the nitrogen-containing functional groups.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by mapping the connectivity between atoms. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds). youtube.comlibretexts.org This would be instrumental in tracing the proton connectivity around the quinoline ring and along the butanoic acid side chain, confirming the sequence of the CH, CH₂, and CH₃ groups. youtube.com

HETCOR (Heteronuclear Correlation) or HSQC/HMBC: HETCOR, or its more modern counterparts like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), correlate the signals of different nuclei. uvic.ca An HSQC spectrum would show correlations between each proton and the carbon atom it is directly attached to, allowing for the definitive assignment of carbon signals based on their known proton assignments. hmdb.ca An HMBC experiment reveals longer-range couplings (2-3 bonds) between protons and carbons, which is useful for identifying quaternary carbons and confirming the connection between the quinoline-2-carbonyl group and the butanoic acid side chain.

Infrared (IR) Spectroscopy: Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the various functional groups present in the molecule by detecting their characteristic vibrational frequencies. vscht.cz The IR spectrum of this compound is expected to show several key absorption bands.

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orgresearchgate.net

N-H Stretch (Amide): A moderate absorption band corresponding to the N-H stretch of the secondary amide should appear around 3445 cm⁻¹. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (3000-3100 cm⁻¹), while aliphatic C-H stretches from the butanoic acid chain appear just below 3000 cm⁻¹ (2850-2975 cm⁻¹). vscht.czdocbrown.info

C=O Stretches (Carbonyl): Two distinct C=O stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1710-1760 cm⁻¹. libretexts.orgresearchgate.net The amide C=O stretch (Amide I band) is also found in this region, generally around 1746 cm⁻¹. nih.gov

C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations from the quinoline ring are expected in the 1400-1600 cm⁻¹ region. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very Broad |

| Amide | N-H Stretch | ~ 3445 | Moderate |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Sharp, Moderate |

| Aliphatic C-H | C-H Stretch | 2850 - 2975 | Sharp, Moderate |

| Carboxylic Acid C=O | C=O Stretch | 1710 - 1760 | Strong, Sharp |

| Amide C=O | C=O Stretch | ~ 1746 | Strong, Sharp |

| Aromatic Ring | C=C / C=N Stretch | 1400 - 1600 | Multiple, Moderate |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns under electron ionization (EI). chempap.org

Molecular Ion Peak (M⁺): The molecular formula for this compound is C₁₄H₁₄N₂O₃, giving it a molecular weight of 258.27 g/mol . The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 258.

Fragmentation Pathways: The molecule is expected to fragment in predictable ways. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). libretexts.org Fragmentation of the amide linkage is also likely. Key expected fragments would include:

Loss of the butanoic acid side chain: Cleavage of the amide C-N bond could lead to a fragment corresponding to the quinoline-2-carbonyl cation at m/z = 156.

Loss of the quinoline-2-carboxamide (B1208818) moiety: This would result in a fragment corresponding to the protonated 2-aminobutanoic acid.

Fragmentation of the quinoline ring: The stable quinoline ring can itself fragment, often by losing a molecule of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for quinolines. chempap.org

The analysis of these fragment ions allows for the reconstruction of the molecular structure and provides strong evidence for the connectivity of the quinoline and butanoic acid moieties through an amide bond. researchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific published experimental data for "this compound" corresponding to the requested advanced spectroscopic and structural characterization techniques.

Therefore, it is not possible to provide the detailed research findings and data tables for the following sections as requested:

Cyclic Voltammetry (CV) for Electrochemical Properties

While research exists for related compounds such as quinoline-2-carboxylic acid, various other quinoline-2-carboxamides, and quinolinium salts, this information does not pertain directly to this compound. Adhering to the strict instructions to focus solely on the specified compound, no data from these related molecules can be substituted.

Computational and Theoretical Chemistry Studies on 2 Quinoline 2 Carboxamido Butanoic Acid and Its Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the structural and electronic properties of quinoline (B57606) derivatives. nih.gov These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic profile.

Geometry optimization using DFT methods, such as the B3LYP functional, is the first step in theoretical analysis. This process determines the most stable three-dimensional conformation of the molecule by finding the lowest energy structure. nih.govmdpi.com For quinoline derivatives, these calculations help in understanding the planarity of the quinoline ring and the orientation of the carboxamide and butanoic acid side chains. mdpi.comarabjchem.org

Once the geometry is optimized, key electronic properties are calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. scirp.org For quinoline derivatives, these calculations indicate that charge transfer can occur within the molecule, which is significant for its electronic and optical properties. scirp.org

Table 1: Representative Electronic Properties of Quinoline Derivatives from DFT Calculations Note: This table presents generalized data based on findings for various quinoline derivatives to illustrate the typical output of DFT calculations.

| Parameter | Description | Typical Value Range | Reference |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.0 eV | researchgate.netbiointerfaceresearch.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.0 eV | researchgate.netbiointerfaceresearch.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 4.0 to 5.0 eV | researchgate.netbiointerfaceresearch.com |

| Dipole Moment | A measure of the molecule's overall polarity. | 2.0 to 5.0 Debye | scirp.org |

Computational Prediction and Comparison of Spectroscopic Parameters (IR, UV-Vis, NMR)

DFT calculations are also employed to predict the spectroscopic signatures of molecules, which can be compared with experimental data for validation.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These calculated frequencies for quinoline derivatives generally show good agreement with experimental FT-IR spectra, aiding in the assignment of vibrational modes, such as the C=O stretch of the amide and the C-N stretching of the quinoline ring. biointerfaceresearch.comresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. nih.govnih.gov For quinoline compounds, calculations can identify the π-π* and n-π* transitions responsible for the characteristic absorption bands, correlating theoretical excitation energies with experimentally observed maxima. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate the 1H and 13C NMR chemical shifts. These theoretical values, when compared to experimental spectra, serve as a powerful tool for structural confirmation of newly synthesized quinoline carboxamides. ajchem-a.com

Table 2: Conceptual Comparison of Calculated vs. Experimental Spectroscopic Data for a Quinoline Carboxamide Analog

| Spectroscopic Data | Calculated Value (DFT) | Experimental Value | Key Assignment |

| IR Frequency (cm⁻¹) | ~1680 | ~1676 | Amide C=O stretch |

| UV-Vis λmax (nm) | ~315 | ~319 | π-π* transition of quinoline ring |

| ¹H NMR Shift (ppm) | ~8.5 | ~8.52 | Quinoline ring proton (e.g., H8) |

| ¹³C NMR Shift (ppm) | ~165 | ~164 | Amide carbonyl carbon |

Molecular Docking Investigations: Understanding Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site. This method is invaluable for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Analogs of 2-(quinoline-2-carboxamido)butanoic acid have been studied for their potential to inhibit a variety of biological targets implicated in diseases like cancer and microbial infections. Docking studies predict how these molecules fit into the active sites of enzymes and receptors.

Epidermal Growth Factor Receptor (EGFR): Some quinoline-based chalcones have shown good predicted binding energies toward the EGFR kinase domain, a key target in cancer therapy. sci-hub.se

Carbonic Anhydrase (CA): Novel 8-substituted quinoline-2-carboxamides have been evaluated as inhibitors of human carbonic anhydrase isoforms (hCA I, II, IV). Docking studies help elucidate the binding mode within the enzyme's active site, which typically contains a zinc ion. nih.gov

DNA Gyrase: Quinolone antibiotics, a related class of compounds, are known to target bacterial DNA gyrase. Docking simulations are used to understand how these compounds interact with the enzyme to inhibit bacterial replication.

Other Kinases: Quinoline-3-carboxamides (B1200007) have been docked against DNA damage response (DDR) kinases like ATM, showing selectivity for specific kinase targets. mdpi.com

The output of these simulations includes a binding energy score (e.g., in kcal/mol), where a more negative value suggests a stronger, more stable interaction.

Table 3: Representative Molecular Docking Results for Quinoline Carboxamide Analogs Note: This table compiles data from various studies on quinoline analogs to show the range of targets and binding affinities.

| Compound Class | Biological Target | PDB ID | Predicted Binding Energy (kcal/mol) | Reference |

| Quinoline-based chalcone (B49325) | EGFR | 1M17 | -8.46 to -9.46 | sci-hub.se |

| 8-substituted quinoline-2-carboxamide (B1208818) | Carbonic Anhydrase II (hCA II) | - | - | nih.gov |

| Quinoline-3-carboxamide (B1254982) | ATM Kinase | - | - | mdpi.com |

| Quinoline derivative | P-glycoprotein | 6C0V | -9.22 | nih.gov |

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic, Electrostatic)

A critical aspect of docking analysis is identifying the specific non-covalent interactions that stabilize the ligand-receptor complex. For quinoline carboxamides, these typically include:

Hydrogen Bonding: The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). It frequently forms hydrogen bonds with amino acid residues in the protein's active site, such as with methionine in the EGFR kinase domain. sci-hub.se The butanoic acid's carboxyl group is also a potent hydrogen bond donor and acceptor.

Hydrophobic Interactions: The aromatic quinoline ring and the aliphatic butanoic acid chain can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and alanine. nih.gov

π-π Stacking: The planar quinoline ring system often forms π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. mdpi.com

Electrostatic Interactions: The nitrogen atom in the quinoline ring can participate in electrostatic interactions or coordinate with metal ions, as seen in the active site of metalloenzymes like carbonic anhydrase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structures of a series of compounds with their measured biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of novel, untested compounds, thereby guiding the synthesis of more potent analogs.

For quinoline derivatives, 2D and 3D-QSAR models have been developed. mdpi.comresearchgate.net These models use molecular descriptors—numerical values that encode information about the physicochemical properties, topology, and 3D shape of the molecules. A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build an equation linking these descriptors to the biological activity (e.g., IC₅₀ values). nih.gov

A reliable QSAR model, validated by high correlation coefficients (r²) and predictive power (q²), can provide valuable insights. nih.govmdpi.com For instance, a model might reveal that increasing the hydrophobicity in a certain region of the molecule or adding a hydrogen bond donor at a specific position could enhance biological activity. These models are powerful tools for the rational design of new this compound analogs with improved therapeutic potential. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability in Solution and Solid States

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational flexibility and stability. For a molecule like this compound, MD simulations can predict how its three-dimensional shape changes over time in different environments, such as in a solvent or within a crystal lattice.

Stability in Solution and Solid States: MD simulations can also be employed to understand the stability of different conformations in both solution and solid states. In solution, the simulations would account for the explicit interactions between the solute (this compound) and the solvent molecules, revealing how the solvent influences the conformational preferences. In the solid state, simulations can model the interactions between adjacent molecules in a crystal lattice, helping to explain the observed crystal packing and identify the most stable crystalline form. For other complex molecules, MD simulations have successfully revealed dimerization mediated by cations and the ability to form loose complexes with proteins through various binding modes, highlighting the importance of conformational lability.

A typical MD simulation of this compound, whether in a solvated environment or in a simulated crystal, would generate data that can be analyzed to understand its dynamic properties. The table below illustrates the type of data that would be collected and analyzed.

| Simulation Parameter | Description | Typical Value/Observation for a Stable System |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. It indicates the structural stability of the molecule. | A low, stable RMSD value (e.g., < 3 Å) over the simulation time suggests the molecule is not undergoing major conformational changes and has reached equilibrium. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule. Changes in Rg can indicate folding or unfolding events. | A consistent Rg value suggests that the overall shape and size of the molecule remain stable during the simulation. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. It provides information about the molecule's interaction with its environment. | Fluctuations in SASA can indicate changes in the molecule's exposure to the solvent, which can be related to conformational changes. |

| Intramolecular Hydrogen Bonds | The number and duration of hydrogen bonds within the molecule. These bonds are critical for stabilizing specific conformations. | The persistence of certain intramolecular hydrogen bonds throughout the simulation would indicate their importance in maintaining the molecule's structure. |

This table is illustrative of the data that would be generated from an MD simulation of this compound. The specific values would be dependent on the simulation conditions and the force field used.

Cheminformatics Approaches in Molecular Design and Virtual Screening

Cheminformatics combines computational methods with chemical information to support drug discovery and design. For a molecule like this compound, these approaches are invaluable for predicting its biological activity, identifying potential protein targets, and designing novel analogs with improved properties.

Molecular Design: The design of new molecules based on a known scaffold, such as the quinoline carboxamide core, is a key application of cheminformatics. Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) are used to build computational models that correlate the 3D properties of molecules with their biological activity. For a series of quinoline derivatives, a 3D-QSAR model could identify which structural features (e.g., steric bulk, electrostatic charge distribution) are important for a desired biological effect. This information can then be used to guide the design of new analogs of this compound with potentially enhanced activity. For example, contour maps from CoMFA (Comparative Molecular Field Analysis) studies on quinoline derivatives can indicate regions where bulky groups or specific electrostatic interactions would be beneficial.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein. If a biological target for this compound were known or hypothesized, molecular docking, a key component of virtual screening, could be used to predict its binding mode and affinity. In this process, the 3D structure of the compound is computationally "docked" into the binding site of the target protein, and a scoring function is used to estimate the strength of the interaction. Studies on various quinoline derivatives have successfully used molecular docking to predict binding affinities and understand interactions with target receptors, leading to the identification of potent inhibitors.

The results of a hypothetical virtual screening campaign to find compounds that bind similarly to this compound against a target protein might be summarized in a table like the one below.

| Compound ID | Docking Score (kcal/mol) | Predicted pIC50 | Key Interacting Residues |

| This compound | -8.5 | 6.2 | Arg123, Tyr254, Gln311 |

| Analog 1 | -9.2 | 6.8 | Arg123, Tyr254, Phe310 |

| Analog 2 | -8.8 | 6.5 | Arg123, Tyr254, Gln311 |

| Analog 3 | -7.9 | 5.8 | Tyr254, Gln311 |

| Analog 4 | -9.5 | 7.1 | Arg123, Tyr254, Phe310, Met312 |

This is a hypothetical table illustrating the kind of data generated from a virtual screening study. The docking scores and predicted activities are for illustrative purposes only. The interacting residues would be specific to the target protein's binding site.

By leveraging these cheminformatics tools, researchers can prioritize the synthesis and biological testing of new compounds, thereby accelerating the drug discovery process. The versatility of the quinoline scaffold, as demonstrated in numerous studies, makes it a promising starting point for the design of new therapeutic agents.

Structure Activity Relationships Sar and Molecular Mechanisms of Action of 2 Quinoline 2 Carboxamido Butanoic Acid Analogs

General Contributions of Quinoline (B57606) and Butanoic Acid Scaffolds to Biological Activity

The quinoline scaffold, a bicyclic aromatic heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry due to its wide range of pharmacological properties. researchgate.netbiointerfaceresearch.combenthamscience.com Quinoline derivatives have been extensively studied and have shown a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial effects. researchgate.netbiointerfaceresearch.comarabjchem.org The versatility of the quinoline ring allows for chemical modifications at various positions, enabling the fine-tuning of its biological profile. biointerfaceresearch.com The nitrogen atom in the quinoline ring can influence the molecule's electronic properties and ability to form hydrogen bonds, which are crucial for interacting with biological targets. arabjchem.org

Similarly, the butanoic acid scaffold, a short-chain fatty acid, is not merely an inert component but contributes significantly to the biological profile of the parent molecule. Butanoic acid and its derivatives are known to exhibit various biological effects, including antiviral and antitumor activities. biointerfaceresearch.com A key mechanism associated with butanoic acid is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression regulation. biointerfaceresearch.comnih.gov By inhibiting HDACs, butanoic acid derivatives can induce changes in chromatin structure, leading to the expression of genes involved in cell cycle arrest, differentiation, and apoptosis. nih.govgsartor.org

The combination of these two scaffolds in 2-(quinoline-2-carboxamido)butanoic acid suggests a molecule with the potential for a multi-faceted biological activity profile, leveraging the broad-spectrum effects of the quinoline moiety and the specific gene-regulating capabilities of the butanoic acid component.

Influence of the Amide Bond and Stereochemistry on Molecular Activity

The amide bond (-CONH-) linking the quinoline and butanoic acid scaffolds is a critical determinant of the molecule's biological activity. This bond's presence and orientation are characteristic of many biologically active compounds. nih.gov The amide linkage in quinoline carboxamides is crucial for their interaction with various biological targets. For instance, in quinoline-4-carboxamide derivatives, the amide NH group was found to be important for antimalarial activity, as its replacement or modification led to a significant decrease in potency. acs.org The planarity and hydrogen bonding capabilities of the amide group contribute to the specific binding of these molecules to their target proteins. rsc.org

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, also plays a pivotal role in the biological activity of this compound analogs. The chiral center at the alpha-carbon of the butanoic acid moiety means the compound can exist as different stereoisomers (enantiomers or diastereomers). These stereoisomers can exhibit significantly different biological activities. For example, in the context of HDAC inhibitors, the stereochemistry of the amino acid-based cap group can influence the compound's inhibitory potency and selectivity. This is because the precise spatial arrangement of functional groups is necessary for optimal interaction with the active site of the target enzyme.

Mechanisms of Enzyme Inhibition by Quinoline Carboxamide Derivatives

The structural features of this compound analogs enable them to interact with and inhibit various enzymes, leading to their therapeutic effects.

Carbonic Anhydrase Isoform Inhibition and Selectivity

Quinoline carboxamides have been identified as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.govnih.gov Studies on 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides have shown that these compounds can inhibit different human CA isoforms (hCA I, II, IV, and IX) with varying potencies. nih.govresearchgate.net For instance, certain derivatives displayed low to high nanomolar inhibition against hCA I, II, and IV. nih.gov The selectivity of these inhibitors for different CA isoforms is crucial, as some isoforms are associated with specific diseases. For example, hCA IX is a tumor-associated isoform, making it a target for anticancer therapies. mdpi.com The "tail approach" in drug design, which involves modifying a part of the molecule that extends out of the enzyme's active site, has been used to enhance the inhibitory activity and selectivity of these quinoline carboxamides against specific CA isoforms. nih.gov

| Compound | Target Isoform | Inhibition Constant (Kᵢ) |

| 5h | hCA I | 61.9 nM nih.govnih.gov |

| 5h | hCA II | 33.0 nM nih.govnih.gov |

| 5a | hCA II | 88.4 nM nih.govnih.gov |

| 5b | hCA II | 85.7 nM nih.govnih.gov |

| QBS 13b | hCA IX | 5.5 nM mdpi.com |

| QBS 11c | hCA IX | 8.4 nM mdpi.com |

Histone Deacetylase (HDAC) Inhibition Mediated by Butanoic Acid Moiety

The butanoic acid moiety in this compound is a key structural feature for the inhibition of histone deacetylases (HDACs). Butyrate (B1204436), a short-chain fatty acid, is a well-known HDAC inhibitor. nih.govmedchemexpress.cn It is thought to act as a non-competitive inhibitor of class I and II HDACs. gsartor.org The inhibition of HDACs by butyrate leads to the hyperacetylation of histones, which alters chromatin structure and activates the transcription of certain genes, including those involved in cell cycle arrest and apoptosis. nih.gov While butyrate itself has therapeutic limitations due to its short half-life, incorporating the butanoic acid pharmacophore into more complex molecules like quinoline carboxamides can lead to more potent and stable HDAC inhibitors. biointerfaceresearch.com For example, a series of 8-substituted quinoline-2-carboxamide (B1208818) derivatives were designed as potent HDAC inhibitors, with one compound showing significantly greater activity than the known HDAC inhibitor Vorinostat. nih.gov

Epidermal Growth Factor Receptor (EGFR) Interaction

Quinoline-based compounds have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govnih.gov The quinoline scaffold serves as a core for designing EGFR inhibitors due to its structural similarity to the quinazoline (B50416) core found in approved EGFR inhibitors like gefitinib (B1684475) and erlotinib. nih.gov Various quinoline-3-carboxamide (B1254982) and 4-anilinoquinoline derivatives have shown potent EGFR inhibitory activity. nih.govnih.gov For example, a series of novel quinoline-3-carboxamides (B1200007) were optimized to yield potent EGFR inhibitors with IC₅₀ values in the micromolar and even nanomolar range. nih.gov The interaction of these compounds with the EGFR tyrosine kinase domain blocks the signaling pathways that promote cell proliferation and survival. rsc.org

| Compound | Target | IC₅₀ |

| 5o (furan derivative) | EGFR | 2.61 µM nih.gov |

| 6b (thiophene derivative) | EGFR | 0.49 µM nih.gov |

| 10 (benzyloxy derivative) | EGFR | 1.73 µM nih.gov |

| 5a | EGFR | 71 nM rsc.org |

| 6f | EGFR | 0.19 µM rsc.org |

P2X7 Receptor Antagonism

Quinoline-carboxamide derivatives have also been explored as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and cancer. researchgate.netnih.gov Structure-activity relationship studies have shown that the inhibitory potential of these compounds is influenced by the linkages and functional group substitutions on the quinoline and carboxamide moieties. nih.gov For instance, in a series of quinoline-6-carboxamide (B1312354) benzenesulfonates, substitutions on the phenyl ring significantly affected their potency as P2X7R antagonists. nih.gov The antagonism of the P2X7 receptor by these compounds can inhibit inflammatory responses and may have potential in treating various pathological conditions where this receptor is overexpressed. nih.gov

| Compound | Target | IC₅₀ |

| 1e | h-P2X7R | 0.457 µM nih.gov |

| 2f | h-P2X7R | 0.566 µM nih.govnih.gov |

| 2e | h-P2X7R | 0.624 µM nih.gov |

| 1d | h-P2X7R | 0.682 µM nih.gov |

| 2g | h-P2X7R | 0.813 µM nih.gov |

DNA Gyrase and Topoisomerase IV Inhibition

Quinoline derivatives are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them prime targets for antimicrobial agents. The inhibitory action of quinolones typically involves the formation of a stable ternary complex with the enzyme and DNA, which stalls the replication fork and leads to cell death.

Furthermore, novel quinoline derivatives have been synthesized and shown to possess significant inhibitory activity against the bacterial DNA gyrase target enzyme, with one compound exhibiting an IC50 value of 3.39 μM. nih.gov The antimicrobial effect of these compounds is often mediated through this inhibition of DNA gyrase. nih.govnih.gov The general mechanism for quinolone inhibition of topoisomerase IV involves converting the enzyme into a poisonous adduct on the DNA, which in turn induces a slow decline in DNA synthesis that parallels cell death. nih.gov This action causes DNA damage, as evidenced by the induction of the SOS pathway for DNA repair. nih.gov

The structure-activity relationship for Q-35, a quinolone with excellent activity against Gram-positive bacteria, highlights the importance of substituents on the quinoline ring. The introduction of a methoxy (B1213986) group at the C-8 position leads to greater antibacterial activity against Gram-positive bacteria by enhancing the inhibition of DNA gyrase purified from S. aureus. nih.gov

Table 1: Inhibitory Activity of Quinoline Analogs against DNA Gyrase and Topoisomerase IV

| Compound Class | Target Enzyme | Organism | IC50 | Reference |

| Quinoline-2-one derivative 1 | DNA Gyrase | E. coli | 280 ± 30 nM | nih.gov |

| Quinoline-2-one derivative 2 | DNA Gyrase | E. coli | 327 ± 30 nM | nih.gov |

| Quinoline-2-one derivative 1 | Topoisomerase IV | E. coli | 17.50 ± 1.50 μM | nih.gov |

| Quinoline-2-one derivative 2 | Topoisomerase IV | E. coli | 22.90 ± 2.50 μM | nih.gov |

| Novel Quinoline derivative 14 | DNA Gyrase | Bacterial | 3.39 μM | nih.gov |

| Q-35 | DNA Gyrase | S. aureus | 2.5 µg/ml | nih.gov |

| 8-fluoro-Q-35 | DNA Gyrase | S. aureus | 7.8 µg/ml | nih.gov |

| 8-hydro-Q-35 | DNA Gyrase | S. aureus | 68 µg/ml | nih.gov |

Tumor Necrosis Alpha Converting Enzyme (TACE) Inhibition

Tumor Necrosis Alpha Converting Enzyme (TACE), also known as ADAM17, is a metalloproteinase responsible for the shedding of various cell surface proteins, including the pro-inflammatory cytokine TNF-α. Inhibition of TACE is a therapeutic strategy for inflammatory diseases. While the direct inhibition of TACE by this compound has not been documented in the available literature, the broader class of quinoline-carboxamides has been investigated for various biological activities. For example, quinoline-3-carboxamide analogs have been studied for their effects on metastatic processes, which can be influenced by inflammatory signaling pathways. nih.gov Further research is required to establish a direct link and determine the structure-activity relationships of quinoline-2-carboxamide derivatives as TACE inhibitors.

Photosynthetic Electron Transport (PET) Inhibition

A series of substituted quinoline-2-carboxamides have been synthesized and evaluated for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. nih.gov The inhibitory activity is expressed as IC50 values, which represent the concentration of the compound required to decrease the photochemical activity by 50%.

The study revealed that the lipophilicity of the N-substituent on the carboxamide moiety plays a more significant role in the inhibitory activity than its electronic properties. nih.gov Among the tested compounds, N-(2-hydroxybenzyl)quinoline-2-carboxamide showed the highest activity with an IC50 of 16.3 μmol/L, suggesting that the phenol (B47542) moiety may have an additional interaction with photosynthetic proteins. nih.gov In general, the naphthalene-2-carboxamide isosteres displayed higher PET-inhibiting activity than the corresponding quinoline-2-carboxamides. nih.gov

Table 2: Photosynthetic Electron Transport (PET) Inhibition by Substituted Quinoline-2-carboxamides

| Compound | R Substituent | IC50 (μmol/L) | log P |

| 1a | Benzyl | 75.3 | 4.31 |

| 1b | 2-Methylbenzyl | 100.6 | 4.77 |

| 1c | 3-Methylbenzyl | 84.5 | 4.81 |

| 1d | 4-Methylbenzyl | 92.7 | 4.82 |

| 2a | 2-Fluorobenzyl | 64.2 | 4.33 |

| 2b | 3-Fluorobenzyl | 72.1 | 4.34 |

| 2c | 4-Fluorobenzyl | 88.9 | 4.35 |

| 3a | 2-Chlorobenzyl | 56.3 | 4.87 |

| 3b | 3-Chlorobenzyl | 69.8 | 4.90 |

| 3c | 4-Chlorobenzyl | 81.2 | 4.92 |

| 4a | 2-Hydroxybenzyl | 16.3 | 4.14 |

| DCMU (Standard) | - | 1.9 | - |

| Data sourced from J. Černý et al. (2018). nih.gov |

The mechanism of PET inhibition by these compounds is believed to involve the interruption of the electron flow in photosystem II (PSII). chempap.org

Molecular Basis of Antimicrobial Activity of Related Quinoline Carboxamides and Butanoic Acid Hybrids

Inhibition Mechanisms against Gram-Positive and Gram-Negative Bacterial Strains

The differential susceptibility of Gram-positive and Gram-negative bacteria to antimicrobial agents often lies in the structure of their cell walls. Gram-positive bacteria possess a thick peptidoglycan layer that is generally more permeable to antibiotics, whereas Gram-negative bacteria have a thinner peptidoglycan layer protected by an outer membrane, which acts as a significant barrier to drug penetration. researchgate.net

Quinoline carboxamides and their hybrids exert their antibacterial effects through various mechanisms. As discussed in section 5.3.5, a primary mode of action for many quinolones is the inhibition of DNA gyrase and topoisomerase IV. This mechanism is effective against both Gram-positive and Gram-negative bacteria. nih.gov However, differences in the enzyme structure and the permeability of the cell envelope can influence the efficacy of these compounds. For instance, the introduction of a methoxy group at the 8-position of the quinolone core has been shown to enhance activity against Gram-positive bacteria by increasing the inhibition of their DNA gyrase. nih.gov

Some quinoline-based hybrids demonstrate selective activity. For example, certain quinoline-based hydroxyimidazolium hybrids show potent activity against the Gram-positive bacterium Staphylococcus aureus (MIC of 2 µg/mL) but little to no activity against Gram-negative bacteria (MIC ≥50 µg/mL). nih.govresearchgate.net This suggests that for some derivatives, the mechanism may involve targets other than or in addition to the topoisomerases, or that the compounds are unable to effectively penetrate the outer membrane of Gram-negative bacteria.

Conversely, other studies on novel quinoline-2-carboxylic acid derivatives have reported significant activity against the Gram-negative bacterium E. coli, with inhibition zones ranging from 20-22 mm. ajchem-a.com This indicates that specific structural modifications on the quinoline carboxamide scaffold can overcome the permeability barrier of Gram-negative bacteria and effectively reach their intracellular targets.

Molecular Targets in Antitubercular Activity

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex cell wall that contributes to its intrinsic drug resistance. Quinoline derivatives have emerged as a promising class of antitubercular agents. nih.gov A key molecular target for these compounds within M. tuberculosis is DNA gyrase. nih.govmdpi.com Unlike many other bacteria, M. tuberculosis lacks topoisomerase IV, making DNA gyrase the sole type II topoisomerase and a critical target for quinolone-based drugs. mdpi.com The inhibition of DNA gyrase disrupts DNA replication and repair, leading to bacterial cell death. mdpi.com

Recent studies on arylated quinoline carboxylic acids have identified derivatives with potent activity against both replicating and non-replicating M. tuberculosis. nih.gov The most active of these compounds were shown to inhibit Mtb DNA gyrase. nih.gov The GyrB subunit, which is involved in ATP hydrolysis, is considered a promising target for the development of new anti-TB drugs to overcome resistance to existing fluoroquinolones that primarily target the GyrA subunit. mdpi.com

Another identified target for some quinoline derivatives is the cytochrome bc1 complex, which is involved in the electron transport chain and cellular respiration. nih.gov

Antifungal Activity at the Cellular or Molecular Level

Quinoline derivatives have also demonstrated a broad spectrum of antifungal activity. nih.gov While the precise molecular mechanisms are not as well-elucidated as their antibacterial counterparts, several potential modes of action have been proposed.

The synthetic versatility of the quinoline nucleus allows for modifications that can lead to potent antifungal compounds. nih.gov For example, certain quinoline-based hydroxyimidazolium hybrids have shown remarkable activity against Cryptococcus neoformans with a minimum inhibitory concentration (MIC) of 15.6 µg/mL, and also against Candida and Aspergillus species at higher concentrations. nih.govresearchgate.net

The antifungal activity of quinoline derivatives is often associated with their lipophilicity, which facilitates their passage through the fungal cell membrane. nih.gov Once inside the cell, they may interfere with various cellular processes. While specific targets for quinoline carboxamides in fungi are not definitively identified in the provided literature, related heterocyclic compounds are known to disrupt membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis. Further research is needed to pinpoint the specific molecular targets and cellular effects of this compound analogs in fungal pathogens.

Molecular Pathways of Anticancer Activity in Related Quinoline Derivatives

The anticancer properties of quinoline derivatives, including analogs of this compound, are often attributed to their ability to interfere with fundamental cellular processes essential for tumor growth and survival. These compounds can trigger cell death through various molecular mechanisms, primarily by inhibiting critical enzymes that regulate cell division and by activating the cell's own machinery for programmed cell death.

Inhibition of Specific Kinases (e.g., Cyclin Dependent Kinase type 2 (CDK2))

A significant mechanism underlying the anticancer activity of many quinoline-based compounds is the inhibition of protein kinases. nih.gov These enzymes are crucial regulators of cell proliferation and survival, and their deregulation is a hallmark of cancer. researchgate.net Among these, Cyclin-Dependent Kinases (CDKs) are particularly important targets.

CDKs are a family of serine/threonine kinases that control the progression of the cell cycle. nih.gov Specifically, CDK2 plays a critical role in the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle. nih.gov The overexpression or aberrant activity of CDK2, often seen in various cancers like melanoma, breast cancer, and colorectal cancer, leads to uncontrolled cell growth. nih.govresearchgate.net

Certain quinoline and quinazolinone derivatives have been identified as potent inhibitors of CDK2. nih.govtandfonline.com These inhibitors typically function as ATP-competitive agents, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates, which is necessary for cell cycle progression. nih.gov Some novel quinoline-based inhibitors have demonstrated a dual mechanism: they not only compete with ATP but also disrupt the interaction between CDK2 and its activating partner, cyclin A. novartis.comnih.gov This disruption prevents the formation of the active CDK2/cyclin A complex, further halting cell cycle advancement. novartis.comnih.gov The inhibition of CDK2 can cause the cancer cells to arrest in the G1/S or G2/M phases of the cell cycle, ultimately preventing their proliferation. nih.govresearchgate.net

Cellular Response Mechanisms (e.g., Apoptosis Induction)

Beyond halting the cell cycle, a primary endpoint for many quinoline-based anticancer agents is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Apoptosis is a natural, orderly process of cellular suicide that is essential for normal development and tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, allowing them to survive and proliferate indefinitely.

Quinoline carboxamide derivatives have been shown to trigger apoptosis in various cancer cell lines. researchgate.netnih.gov This is often evidenced by key biochemical events, such as the activation of caspases, a family of proteases that execute the apoptotic process, and the cleavage of poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov The induction of apoptosis by these compounds can be mediated through the intrinsic (mitochondrial) pathway. This involves altering the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. Studies have shown that active quinoline derivatives can up-regulate the expression of the pro-apoptotic protein BAX while down-regulating the anti-apoptotic protein Bcl-2. researchgate.netresearchgate.net This shift increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in cell death. researchgate.net

Furthermore, some quinoline derivatives induce apoptosis by disrupting lysosome function, which impairs a cellular recycling process called autophagy and consequently triggers cell death. nih.gov Fluorescence microscopy has also confirmed that certain derivatives can induce significant apoptotic changes, including cellular shrinkage and nuclear condensation. nih.gov

The Role of Substituent Effects on Molecular Recognition and Biological Activity

The biological potency of this compound analogs is highly dependent on their chemical structure. The specific nature and position of various substituents on both the quinoline ring and the butanoic acid side chain play a critical role in how these molecules interact with their biological targets, a concept known as the Structure-Activity Relationship (SAR).

Quinoline Ring Substitution Patterns and their Impact on SAR

The quinoline scaffold is a versatile platform for modification, and substitutions at various positions on its bicyclic ring system can dramatically influence anticancer activity. researchgate.netresearchgate.net SAR studies have revealed several key patterns.

For instance, the introduction of a halogen, such as chlorine, or a hydrogen atom at positions 3 or 4 of an associated aromatic ring has been shown to improve antiproliferative activity. nih.gov Conversely, a 7-chloro substitution directly on the quinoline ring has been reported to decrease cytotoxic effects. researchgate.net The presence of a phenyl group with an electron-withdrawing group attached has also been linked to significant growth inhibitory action. researchgate.net In some series, 2-amino substituted analogs demonstrated the highest antiproliferative activity, while 5-amino substituted compounds were less active. arabjchem.org

The position of the carboxamide linkage itself is crucial. Incorporating this linkage at different positions on the quinoline framework is a proven strategy for enhancing anticancer potency. nih.gov The electronic environment of the scaffold, influenced by these substitutions, affects properties like lipophilicity, which in turn impacts the molecule's ability to reach and interact with its target. tandfonline.com

| Substitution Position/Region | Substituent Type/Modification | Observed Impact on Anticancer Activity | Reference |

|---|---|---|---|

| Quinoline C2 | Amino group | Increased antiproliferative activity | arabjchem.org |

| Quinoline C4 | Mono-electron withdrawing group (EWG) | Enhanced efficacy | arabjchem.org |

| Quinoline C7 | Chloro group | Decreased cytotoxic activity | researchgate.net |

| Attached Phenyl Ring (at C2) | Para-substituted phenyl | Important for activity | arabjchem.org |

| Attached Phenyl Ring (at C3/C4) | Hydrogen or Halogen | Improved antiproliferative activity | nih.gov |

| Attached Phenyl Ring (general) | Electron-withdrawing group (EWG) | Exhibited important growth inhibitory action | researchgate.net |

Butanoic Acid Chain Modifications and Resulting Activity Profiles

Modifications to the butanoic acid side chain of the core molecule also significantly influence the resulting biological activity. The butanoic acid moiety itself is noteworthy, as short-chain fatty acids like butanoic acid have been investigated for their anticancer potential, primarily attributed to their ability to inhibit histone deacetylase (HDAC). biointerfaceresearch.comresearchgate.net However, the short half-life of simple butanoic acid often limits its therapeutic use. biointerfaceresearch.comresearchgate.net

Incorporating this chain into a larger quinoline-carboxamide structure creates a more complex and potentially more stable therapeutic agent. The length and composition of this side chain are critical. For example, studies on related structures indicate that a propyl group linkage at the C4 position, which is similar in length to the butanoic acid chain, is a crucial element for enhancing anticancer efficacy. arabjchem.org

Advanced Methodologies in the Research of 2 Quinoline 2 Carboxamido Butanoic Acid

High-Throughput Screening (HTS) in the Discovery of Active Analogs

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large and diverse chemical libraries for compounds that interact with a specific biological target. In the context of quinoline-carboxamides, HTS is instrumental in identifying initial "hits" from which more potent and selective analogs can be developed.

The process typically begins with a phenotypic screen, where extensive libraries of compounds, such as those containing the quinoline-carboxamide scaffold, are tested for their ability to produce a desired biological effect in a cellular or biochemical assay. acs.org For example, the quinoline-4-carboxamide series was first identified through a phenotypic screen against the blood stage of the Plasmodium falciparum parasite. acs.org

These screens are performed in a highly automated fashion, often using microtiter plates in 384- or 1536-well formats, which allows for the testing of thousands of compounds per day. creative-bioarray.com A key element of HTS is the use of sensitive and robust detection methods, such as fluorescence resonance energy transfer (FRET), to measure the activity of the compounds. creative-bioarray.comdocumentsdelivered.com For instance, a transcription-based assay using a FRET dye was employed to screen over 3,600 reaction products to identify novel platinum-based drug candidates, demonstrating the power of HTS to find active compounds rapidly. documentsdelivered.com Once an initial hit like a quinoline-carboxamide is identified, medicinal chemists can create a focused library of analogs for further screening to establish structure-activity relationships (SAR) and optimize properties.

In Vitro Biochemical and Cell-Based Assays for Molecular Target Engagement and Pathway Analysis

Following the identification of promising compounds, a variety of in vitro assays are employed to confirm their activity, determine their potency, and understand their mechanism of action at the molecular and cellular levels. These assays are crucial for evaluating target engagement and analyzing the downstream effects on biological pathways.

Ca²⁺ Mobilization Assays: Changes in intracellular calcium (Ca²⁺) levels are a critical second messenger signal for many cellular processes, particularly those mediated by G-protein-coupled receptors (GPCRs) and ion channels. creative-bioarray.com Ca²⁺ mobilization assays are widely used to screen for compounds that modulate these targets. creative-bioarray.comnih.gov In the study of quinoline-carboxamide derivatives, a Ca²⁺ mobilization functional assay was used to investigate their potential as antagonists of the P2X7 receptor (P2X7R), which is implicated in cancer. nih.gov Researchers used human P2X7R-transfected MCF-7 breast cancer cells and measured the ability of the compounds to inhibit the Ca²⁺ influx induced by the agonist Bz-ATP. nih.gov This assay allowed for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of potency. nih.gov

Interactive Table: Inhibition of P2X7R by Quinoline-6-Carboxamide (B1312354) Derivatives This table showcases the potency of various quinoline-6-carboxamide derivatives in inhibiting the P2X7 receptor, as measured by a Ca²⁺ mobilization assay. The IC₅₀ value represents the concentration of the compound required to inhibit the receptor's response by 50%.

| Compound | Substitution | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 2e | 4-fluoro | 0.624 | nih.gov |

| 2f | 4-iodo | 0.566 | nih.gov |

| 2g | 4-chloro | 0.813 | nih.gov |

| Suramin (Standard) | N/A | ~7-fold less potent than 2f | nih.gov |

Enzyme Activity Assays: For compounds hypothesized to act as enzyme inhibitors, direct measurement of enzyme activity is essential. A prominent example involves the screening of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides against various isoforms of human carbonic anhydrase (hCA), a metalloenzyme family. nih.govnih.gov These enzymes play roles in many physiological processes. nih.gov The inhibitory activity of the compounds was assessed against four isoforms: hCA I, hCA II, hCA IV, and hCA IX. nih.govnih.gov The results, expressed as inhibition constants (Kᵢ), demonstrated that some analogs were potent inhibitors in the nanomolar range, particularly against hCA I and hCA II. nih.govnih.gov

Cell-Based Assays for Pathway Analysis: To understand the effect of a compound on cellular health and signaling pathways, various cell-based assays are utilized.

Cytotoxicity/Viability Assays: The MTT assay is a standard colorimetric test used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity. nih.gov It was used to confirm that the tested quinoline-carboxamide derivatives were non-toxic at the concentrations used for activity screening. nih.gov

Apoptosis Assays: To determine if a compound induces programmed cell death (apoptosis), methods like flow cytometry with propidium (B1200493) iodide (PI) staining are used. nih.gov PI is a fluorescent dye that cannot cross the membrane of live cells, so its uptake indicates cell death. nih.gov Studies on P2X7R antagonists showed that the most promising compounds induced significant apoptotic cell death. nih.gov

Integrative Approaches Combining Experimental and Computational Data

The integration of computational (in silico) methods with experimental data represents a powerful, modern paradigm in drug discovery. This synergistic approach allows for the rational design of new molecules and provides deeper insights into their biological interactions, saving both time and resources.

Molecular Modeling and Docking: Computational docking is used to predict the preferred binding orientation of a molecule to its target protein. nih.gov This helps in understanding the structural basis of activity and in designing new analogs with improved affinity. nih.govresearchgate.net For example, a series of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives were designed and then evaluated in silico for their binding to phosphoinositide-dependent protein kinase-1 (PDK1). nih.gov One compound, 7a, showed a strong predicted binding energy of -10.2 kcal/mol. nih.gov The stability of this compound within the protein's binding site was further confirmed through molecular dynamics simulations. nih.gov These computational predictions were then validated by synthesizing the compounds and testing their anticancer potency in vitro. nih.gov

ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov Predicting these pharmacokinetic properties early in the discovery process is crucial for selecting compounds with a higher likelihood of success in later clinical stages. For instance, researchers evaluated quinoline-carboxamide derivatives and found that they adhered to Lipinski's rule of five, suggesting favorable physicochemical and pharmacokinetic profiles for oral drug candidates. nih.govnih.gov

This integrative strategy, combining the predictive power of computational chemistry with the empirical validation of wet-lab experiments, is exemplified across the research of quinoline (B57606) derivatives. Studies have successfully combined chemical synthesis and in vitro assays (like Ca²⁺ mobilization and MTT assays) with in silico antagonist modeling to identify potent P2X7R antagonists. nih.gov Similarly, the design of new chalcone (B49325) derivatives based on a quinoline-2-carboxamide (B1208818) scaffold was guided by molecular docking studies against the EGFR receptor before their synthesis and photochemical analysis. sci-hub.se This iterative cycle of design, prediction, synthesis, and testing accelerates the journey from a lead molecule to a viable drug candidate.

Future Directions and Research Perspectives for 2 Quinoline 2 Carboxamido Butanoic Acid

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of quinoline-2-carboxamide (B1208818) derivatives typically involves the coupling of a quinoline-2-carboxylic acid or its activated form with an appropriate amine. tandfonline.comnih.gov Future research should prioritize the development of novel and sustainable synthetic routes to 2-(quinoline-2-carboxamido)butanoic acid.

Conventional methods often rely on coupling reagents that can generate significant waste. Green chemistry approaches, such as the use of catalytic methods and environmentally benign solvents, should be explored. For instance, the direct aminocarbonylation of a suitable quinoline (B57606) precursor could offer a more atom-economical route. researchgate.net Additionally, flow chemistry presents an opportunity for a safer, more efficient, and scalable synthesis, minimizing reaction times and improving product yields.

A generalized synthetic scheme starting from quinoline-2-carboxylic acid is presented in Table 1.

Table 1: Generalized Synthetic Scheme for Quinoline-2-carboxamides

| Step | Description | Reagents and Conditions |

| 1 | Activation of Carboxylic Acid | Thionyl chloride or oxalyl chloride to form the acyl chloride. nih.govajchem-a.com |

| 2 | Amide Bond Formation | Reaction of the acyl chloride with the desired amine (in this case, an aminobutanoic acid derivative) in the presence of a base. researchgate.net |

Future work could investigate one-pot syntheses that combine these steps, reducing the need for isolation of intermediates and minimizing solvent usage.

Advanced Structural Characterization using Emerging Technologies

A thorough understanding of the three-dimensional structure of this compound is crucial for elucidating its properties and potential interactions with biological targets. While standard techniques like NMR and mass spectrometry are essential for confirming the chemical structure nih.gov, emerging technologies can provide deeper insights.

Crystalline sponge method, a novel technique for determining the crystal structure of small molecules, could be employed if traditional crystallization methods prove challenging. acs.org This method involves soaking a porous crystalline host with a solution of the target compound, allowing for its structure to be determined by X-ray crystallography without the need for a single crystal of the compound itself. acs.org

Furthermore, advanced NMR techniques, such as solid-state NMR and multidimensional NMR experiments, can provide detailed information about the conformation and dynamics of the molecule in different environments. researchgate.net These data are invaluable for understanding its behavior in solution and its potential binding modes.

In-depth Elucidation of Undiscovered Molecular Mechanisms of Action

The quinoline core is known to interact with a variety of biological targets, including enzymes and receptors. nih.govmdpi.com A key area of future research will be to identify the specific molecular targets of this compound and elucidate its mechanism of action.

Phenotypic screening, where the effect of the compound is observed on whole cells or organisms, can be a powerful starting point to identify its biological activity. nih.govresearchgate.net Once a phenotype is identified, target deconvolution methods can be used to pinpoint the specific protein or pathway that the compound modulates. For example, some quinoline-4-carboxamides have been found to inhibit translation elongation factor 2 (PfEF2) in Plasmodium falciparum, the parasite responsible for malaria. nih.govresearchgate.netacs.org

Techniques such as chemical proteomics and thermal shift assays can be employed to identify direct binding partners of the compound within a complex biological sample. Understanding the molecular mechanism is a critical step in the rational design of more potent and selective analogs.

Rational Design of Highly Targeted Analogs with Tuned Molecular Interactions

With a clear understanding of the structure-activity relationship (SAR), the rational design of analogs of this compound can be undertaken to improve its properties. This involves systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties.

The "tail approach" is a common strategy in drug design where modifications are made to a specific part of the molecule to improve its interaction with the target while maintaining the core scaffold responsible for the primary activity. nih.gov For instance, in a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, the "tail" was modified to enhance inhibition of carbonic anhydrase isoforms. nih.govnih.gov

Computational modeling and molecular docking can be used to predict how different structural modifications will affect the binding of the compound to its target. tandfonline.com This in silico approach allows for the prioritization of the most promising analogs for synthesis and testing, thereby accelerating the optimization process. For example, docking studies of quinoline-2-carboxamide based chalcone (B49325) derivatives have been used to predict their binding affinity to the EGFR receptor. tandfonline.com

Synergistic Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. nih.gov These powerful computational tools can be applied to various stages of the research pipeline for this compound.

ML models can be trained on large datasets of known bioactive molecules to predict the potential biological activity of new compounds. mdpi.comresearchgate.net This can help in prioritizing synthetic efforts towards molecules with a higher probability of being active. For example, machine learning models have been developed to predict the reactive sites of quinoline derivatives for chemical synthesis.

Furthermore, generative AI models can design novel molecules with desired properties from scratch. mdpi.com By providing the model with a set of desired parameters, such as high potency and low toxicity, it can generate new chemical structures that have never been synthesized before. The integration of AI and ML with traditional medicinal chemistry approaches holds immense promise for accelerating the discovery and optimization of new therapeutic agents based on the this compound scaffold. researchgate.net

Q & A

Q. What are the key considerations for optimizing the synthesis yield of 2-(Quinoline-2-carboxamido)butanoic acid in multi-step reactions?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example:

- Solvent selection : Methanol or ethanol is often preferred for polar intermediates (e.g., similar butanoic acid derivatives in ).

- Temperature : Room temperature or mild heating (20–50°C) minimizes side reactions while ensuring reactivity .

- Purification : Crystallization from water or solvent mixtures (e.g., methanol/water) can isolate the compound effectively .

- Catalyst use : Transition metal catalysts or ionic liquids may enhance quinoline ring formation (analogous to protocols in ).

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms quinoline ring substitution patterns and amide bond formation (e.g., structural validation in and ).

- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies byproducts .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. How should researchers handle discrepancies in melting point data for quinoline-carboxamido derivatives?

- Methodological Answer :

- Recrystallization : Repurify the compound using solvents like ethanol or acetonitrile to remove impurities affecting melting points .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) provides precise decomposition profiles, especially for hygroscopic samples (e.g., quinoline-carboxylic acids in ).

Advanced Research Questions

Q. What strategies resolve contradictions between computational binding models and experimental enzyme inhibition data for this compound?

- Methodological Answer :

- Validation Steps :

Re-run assays under standardized conditions (pH 7.4, 37°C) to confirm reproducibility .

Perform molecular dynamics simulations to assess protein-ligand flexibility (e.g., interaction studies in ).

Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and validate computational predictions .

Q. How can enantioselective synthesis of chiral this compound derivatives be achieved?

- Methodological Answer :

- Chiral Catalysts : Employ palladium-catalyzed asymmetric amidation or organocatalysts (e.g., proline derivatives) to control stereochemistry .

- Chromatographic Separation : Chiral HPLC columns (e.g., amylose-based) resolve enantiomers post-synthesis .

Q. What experimental designs mitigate instability of this compound under physiological conditions?

- Methodological Answer :

- Storage : Store at -20°C in airtight, desiccated containers to prevent hydrolysis (similar to stability guidelines in and ).

- Buffering : Use phosphate-buffered saline (PBS) at pH 6.5–7.5 to maintain solubility and reduce degradation during bioassays .

Data Analysis and Interpretation

Q. How should researchers address conflicting spectral data (e.g., NMR vs. IR) for quinoline-carboxamido derivatives?

- Methodological Answer :

- Cross-Validation : Compare with reference spectra from databases like NIST Chemistry WebBook or PubChem .

- Deuterated Solvents : Ensure NMR solvents (e.g., DMSO-d6) do not interfere with peak assignments .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50/EC50 values .

- Error Analysis : Use triplicate experiments with standard deviation (SD) or confidence intervals (CI) to assess reproducibility .

Safety and Handling

Q. What are the critical storage conditions for this compound in long-term studies?

- Methodological Answer :

- Containers : Use amber glass vials with PTFE-lined caps to prevent light and moisture exposure .

- Environment : Store in a ventilated, dry cabinet with humidity <30% .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.